Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
Overview
Description
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is an organic compound. It is also known as Ethyl (4-fluorobenzoyl)acetate and has a molecular weight of 210.20 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . It is also used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is FC6H4COCH2CO2C2H5 . The structure includes a fluorophenyl group attached to a propanoate group via an oxygen atom .Chemical Reactions Analysis
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is used as a reactant in various chemical reactions. For example, it is used in oxidative cross-coupling with indoles via dioxygen activation and cyclization of keto esters for the synthesis of pyrones .Physical And Chemical Properties Analysis
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a liquid at room temperature. It has a boiling point of 117-120 °C and a density of 1.174 g/mL at 25 °C . The refractive index is 1.5040 .Scientific Research Applications
1. Triazole-Pyrimidine Hybrids
- Summary of Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties. They are considered a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Fluorinated Pyrazole
- Summary of Application : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and studied for its potential anti-breast cancer properties .
- Methods of Application : The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis. A molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
3. Synthesis of Benzimidazoles and Perimidines
- Summary of Application : Ethyl (4-fluorobenzoyl)acetate has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which are being studied for possible use as antimalarial treatments .
- Methods of Application : The condensation reactions were carried out under controlled conditions, and the resulting compounds were characterized using various spectroscopic techniques .
- Results or Outcomes : The synthesized benzimidazoles and perimidines showed promising antimalarial activity in preliminary tests .
4. Synthesis of Hydroxybenzophenones
- Summary of Application : Ethyl (4-fluorobenzoyl)acetate has been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .
- Methods of Application : The reactions were carried out under basic conditions, and the resulting hydroxybenzophenones were characterized using various spectroscopic techniques .
- Results or Outcomes : The synthesized hydroxybenzophenones were found to have interesting chemical properties, suggesting potential applications in various fields .
5. Synthesis of Quinoxaline
- Summary of Application : Ethyl (4-fluorobenzoyl)acetate has been used in condensation reactions with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline .
- Methods of Application : The condensation reactions were carried out under controlled conditions, and the resulting compounds were characterized using various spectroscopic techniques .
- Results or Outcomes : The synthesized quinoxaline derivatives showed promising chemical properties, suggesting potential applications in various fields .
6. Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives, which can be synthesized from compounds like Ethyl (4-fluorobenzoyl)acetate, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXLKYJKQBZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374518 | |
Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
CAS RN |
1999-00-4 | |
Record name | Ethyl 4-fluoro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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